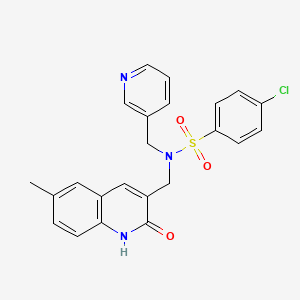
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or TTT-3002, is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays an important role in embryonic development, tissue homeostasis, and cancer progression. Dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. EPOB has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of this pathway. This binding prevents the activation of downstream signaling molecules, including β-catenin, and leads to the inhibition of target gene expression. This ultimately leads to the suppression of cell proliferation, migration, and invasion in cancer cells, as well as the promotion of bone formation in osteoporotic bone.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the expression of genes involved in cell proliferation, migration, and invasion, leading to the suppression of tumor growth and metastasis. In osteoblasts, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide promotes the expression of genes involved in bone formation, leading to an increase in bone density and strength. In Alzheimer's disease, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide reduces the accumulation of β-amyloid plaques and improves cognitive function by promoting neuronal survival and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for clinical development. One limitation of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to determine the optimal dosage and treatment duration for N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in different disease settings.
Zukünftige Richtungen
There are several future directions for the development of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide as a therapeutic agent. One potential application is in the treatment of cancer, where N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with chemotherapy or radiation therapy to enhance their efficacy. Another potential application is in the treatment of osteoporosis, where N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide could be used to promote bone formation and prevent bone loss. Additionally, further studies are needed to determine the potential of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate to form ethyl 4-(4-ethoxyphenyl)-2-oxobutanoate. This intermediate is then reacted with hydrazine hydrate and pyridine-3-carboxaldehyde to form N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the Wnt/β-catenin signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In osteoporosis, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to promote bone formation and prevent bone loss by activating osteoblasts. In Alzheimer's disease, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the accumulation of β-amyloid plaques and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-16-10-8-15(9-11-16)21-17(24)6-3-7-18-22-19(23-26-18)14-5-4-12-20-13-14/h4-5,8-13H,2-3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSZDJTYBOHNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


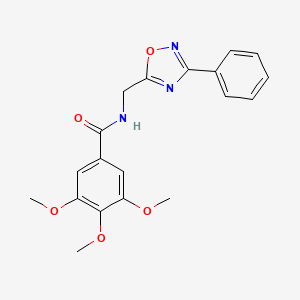



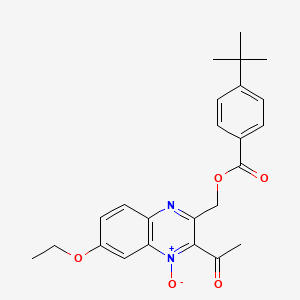
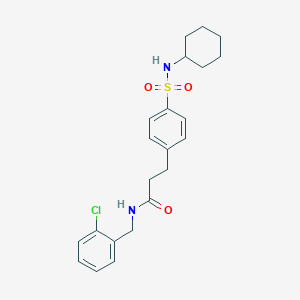
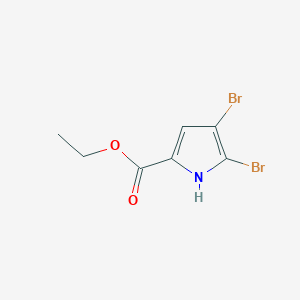
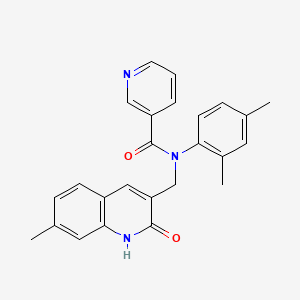

![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689106.png)


